molecular formula C20H19FN4O5 B11233335 Methyl 3-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Methyl 3-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B11233335
M. Wt: 414.4 g/mol
InChI Key: IKXLEQSZQYSMSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and subsequent functionalization. One common synthetic route involves the reaction of 3-fluoro-4-methylphenyl isocyanate with a suitable amine to form the corresponding urea derivative, which is then cyclized to form the pyrido[2,3-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 3-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the modulation of signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives and related heterocyclic compounds. Examples include:

Uniqueness

Methyl 3-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate is unique due to its specific functional groups and structural features, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H19FN4O5

Molecular Weight

414.4 g/mol

IUPAC Name

methyl 3-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C20H19FN4O5/c1-10-5-6-12(8-14(10)21)23-15(26)9-25-18(27)16-13(19(28)30-4)7-11(2)22-17(16)24(3)20(25)29/h5-8H,9H2,1-4H3,(H,23,26)

InChI Key

IKXLEQSZQYSMSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C=C(N=C3N(C2=O)C)C)C(=O)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.